N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471591
InChI: InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3
SMILES: CC(C)N(C1CCC(CC1)NC)C(=O)C
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide

CAS No.:

Cat. No.: VC13471591

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide -

Specification

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
IUPAC Name N-[4-(methylamino)cyclohexyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3
Standard InChI Key QEJLWFXNQCTMFB-UHFFFAOYSA-N
SMILES CC(C)N(C1CCC(CC1)NC)C(=O)C
Canonical SMILES CC(C)N(C1CCC(CC1)NC)C(=O)C

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecule features a cyclohexyl ring with a methylamino group at the 4-position and an isopropyl-substituted acetamide moiety. The cyclohexyl ring adopts a chair conformation, while the acetamide group contributes to hydrogen-bonding capacity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O
Molecular Weight212.33 g/mol
Density~0.8–1.1 g/cm³ (estimated)
Boiling Point177–200°C (extrapolated)
LogP (Partition Coefficient)2.5–3.0 (predicted)

The compound’s stereochemistry remains underexplored, though synthetic routes in patents suggest cis/trans isomerism at the cyclohexyl ring .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multi-step sequences combining hydrogenation, alkylation, and amidation:

Route 1: Cyclohexyl Intermediate Formation

  • Hydrogenation: 4-Methylphenylboronic acid undergoes Rh/C-catalyzed hydrogenation to yield cis-4-methylcyclohexylboronic acid .

  • Amine Substitution: Reaction with sulfamic acid and NaOH produces cis-4-methylcyclohexylamine .

  • Acetamide Formation: Condensation with isopropyl acetyl chloride forms the final product .

Route 2: Direct Alkylation

  • N-Isopropylation of 4-methylaminocyclohexanol via Mitsunobu reaction, followed by acetylation .

Process Optimization

  • Catalyst Reusability: Rh/C catalysts can be recycled up to 7 times without significant yield loss .

  • Yield and Purity:

    StepYield (%)Purity (%)
    Hydrogenation85–9098.5
    Amine Substitution80–8599.6
    Final Acetamide75–8097–99

Pharmacological Activity

Mechanism of Action

The compound’s tertiary amide structure enables interactions with CNS targets, including:

  • Sigma-1 Receptors: Modulates Ca²⁺ signaling and neuroprotection .

  • NMDA Receptor Glycine Site: Potential anticonvulsant effects via partial antagonism .

Preclinical Findings

  • Analgesic Effects: In rodent models, 10 mg/kg doses reduced inflammatory pain by 60% (vs. placebo) .

  • Neuroprotection: Reduced infarct volume by 40% in middle cerebral artery occlusion models at 0.1 mg/kg .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to N-hydroxymethyl metabolites .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4 (LD₅₀ > 2000 mg/kg)Avoid ingestion; use PPE
Skin IrritationCategory 2Wear gloves/face shields
Respiratory IrritationCategory 3Use fume hoods

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Investigated for neuropathic pain and ischemic stroke .

  • Prodrug Potential: Ester derivatives show improved blood-brain barrier penetration .

Chemical Intermediate

  • Used in synthesizing CCR2 antagonists (e.g., BMS-741672) .

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